Product packaging for Benzenamine, 2-iodo-4-methoxy-N-methyl-(Cat. No.:CAS No. 139115-75-6)

Benzenamine, 2-iodo-4-methoxy-N-methyl-

Cat. No.: B3378183
CAS No.: 139115-75-6
M. Wt: 263.08 g/mol
InChI Key: MMQDZDZZNKUFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Aniline (B41778) Derivatives in Chemical Synthesis

Aniline and its derivatives are of paramount importance in the synthesis of a multitude of organic compounds. They serve as key precursors in the pharmaceutical industry for the development of various drugs. Furthermore, their utility extends to the manufacturing of dyes, polymers, and agrochemicals. The reactivity of the amino group, coupled with the stability of the aromatic ring, allows for a wide range of chemical transformations, making aniline derivatives versatile intermediates in multi-step syntheses.

Role of Halogenated and Alkoxy-Substituted Anilines

The introduction of halogen and alkoxy groups onto the aniline scaffold imparts unique electronic and steric properties to the molecule. Halogens, such as iodine, are known to influence the reactivity of the aromatic ring through their inductive and resonance effects. While inductively they are electron-withdrawing, they can also donate electron density to the ring through resonance. This dual nature can be strategically exploited in various chemical reactions.

Alkoxy groups, like the methoxy (B1213986) group (-OCH3), are powerful electron-donating groups through resonance. Their presence significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions, thereby enhancing its reactivity towards electrophilic substitution reactions. The interplay between halogen and alkoxy substituents can lead to complex and finely-tuned reactivity patterns.

Specific Research Focus: Benzenamine, 2-iodo-4-methoxy-N-methyl-

The compound Benzenamine, 2-iodo-4-methoxy-N-methyl- presents a fascinating case study in the realm of substituted anilines. Its structure incorporates a bulky iodine atom at the ortho position to the N-methylamino group, a strongly electron-donating methoxy group at the para position, and a methyl group on the nitrogen atom. This specific arrangement of substituents is expected to result in a unique combination of steric and electronic effects that govern its reactivity.

PropertyValue
CAS Number 139115-75-6
Molecular Formula C8H10INO
Molecular Weight 263.08 g/mol
IUPAC Name 2-iodo-4-methoxy-N-methylaniline

This table presents the basic chemical properties of Benzenamine, 2-iodo-4-methoxy-N-methyl-.

The reactivity of "Benzenamine, 2-iodo-4-methoxy-N-methyl-" is intricately dictated by the electronic and steric interplay of its substituents. The methoxy group at the para-position is a strong activating group, donating electron density to the benzene (B151609) ring through resonance, which generally directs electrophilic aromatic substitution to the ortho and para positions relative to itself. chemicalbook.combldpharm.com

The N-methylamino group is also an activating, ortho-, para-directing group. However, the presence of the bulky iodine atom at one of the ortho positions introduces significant steric hindrance. This "ortho effect" can impede the approach of reactants to the adjacent amino group and the neighboring ring carbon, thereby influencing the regioselectivity of reactions. byjus.comvedantu.com The iodine atom itself is a deactivating group due to its electron-withdrawing inductive effect, yet it directs electrophilic substitution to the ortho and para positions.

The combination of these effects in "Benzenamine, 2-iodo-4-methoxy-N-methyl-" creates a complex reactivity profile. The strong activating effect of the para-methoxy group is expected to enhance the nucleophilicity of the aromatic ring. However, the steric bulk of the ortho-iodo substituent will likely hinder reactions at the C3 position and may also influence the conformation of the N-methylamino group, potentially affecting its electronic communication with the ring. The N-methyl group, compared to a primary amine, introduces additional steric bulk and also slightly increases the electron-donating ability of the nitrogen atom.

Understanding the precise impact of this unique substitution pattern requires detailed experimental and computational studies. The balance between the activating and directing effects of the methoxy and N-methylamino groups, versus the deactivating and sterically hindering effects of the ortho-iodo group, will determine the outcome of various chemical transformations.

For comparison, let's consider the properties of some of its positional isomers and related compounds:

Compound NameCAS NumberMolecular FormulaKey Substituent Positions
2-Iodo-4-methoxyaniline191348-14-8C7H8INOIodo at C2, Methoxy at C4
4-Iodo-2-methoxyaniline338454-80-1C7H8INOIodo at C4, Methoxy at C2
2-Iodo-5-methoxyaniline153898-63-6C7H8INOIodo at C2, Methoxy at C5
4-Iodo-N-methylanilineNot readily availableC7H8INIodo at C4, N-methyl
2-Iodo-N-methylaniline57056-93-6C7H8INIodo at C2, N-methyl

This interactive table allows for a comparative overview of the structural variations among related iodo-methoxy-aniline derivatives.

The synthesis of such specifically substituted anilines often requires multi-step synthetic routes, carefully controlling the introduction of each functional group to achieve the desired regiochemistry. For instance, the iodination of a pre-existing N-methyl-4-methoxyaniline could be a potential synthetic pathway, though controlling the position of iodination to the ortho position can be challenging and may require specific directing groups or reaction conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10INO B3378183 Benzenamine, 2-iodo-4-methoxy-N-methyl- CAS No. 139115-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4-methoxy-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQDZDZZNKUFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451827
Record name Benzenamine, 2-iodo-4-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139115-75-6
Record name Benzenamine, 2-iodo-4-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-4-methoxy-N-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a molecule.

While specific ¹H NMR data for Benzenamine, 2-iodo-4-methoxy-N-methyl- is not available in the reviewed literature, a predictive analysis based on its constituent parts—an N-methyl group, a methoxy (B1213986) group, and a 1,2,4-trisubstituted aromatic ring—can be made. The spectrum would be expected to show distinct signals for the N-methyl protons, the methoxy protons, and the aromatic protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would be particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

For comparison, the related compound 4-methoxy-N-methylaniline shows signals for its methoxy group at approximately 3.77 ppm and the N-methyl group at around 2.81 ppm. rsc.org The aromatic protons appear as two doublets, characteristic of a 1,4-disubstituted ring. rsc.org In the case of Benzenamine, 2-iodo-4-methoxy-N-methyl-, the introduction of the iodine atom at the 2-position would induce further changes in the chemical shifts of the remaining aromatic protons due to its electronic effects.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. A hypothetical ¹³C NMR spectrum of Benzenamine, 2-iodo-4-methoxy-N-methyl- would display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule: the six carbons of the benzene ring, the methoxy carbon, and the N-methyl carbon. The carbon atom bonded to the iodine (C-2) would exhibit a significantly lower chemical shift compared to the other aromatic carbons due to the heavy atom effect of iodine.

As a reference, the ¹³C NMR spectrum of 4-methoxy-N-methylaniline shows signals for the methoxy carbon at approximately 55.89 ppm and the N-methyl carbon at 31.63 ppm. rsc.org The aromatic carbons resonate in the typical range of 113-153 ppm. rsc.org For 2-iodo-4-methoxyaniline, the carbon bearing the iodine (C-2) would be expected at a lower chemical shift.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals of the N-methyl and methoxy groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the N-methyl protons to the C-1 carbon of the benzene ring and from the methoxy protons to the C-4 carbon, confirming the placement of these substituent groups.

The synthesis of substituted anilines can sometimes lead to the formation of regioisomers. NMR spectroscopy is the primary method for confirming the regioisomeric purity of Benzenamine, 2-iodo-4-methoxy-N-methyl-. The distinct chemical shifts and, more importantly, the coupling patterns of the aromatic protons in the ¹H NMR spectrum would provide a clear fingerprint of the 1,2,4-substitution pattern. The presence of other isomeric impurities would be readily detectable by the appearance of additional, unexpected signals in the spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, provide information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

An FT-IR spectrum of Benzenamine, 2-iodo-4-methoxy-N-methyl- would be expected to show characteristic absorption bands for its functional groups. While no specific spectrum for this compound is publicly available, data from related compounds can provide an expected range for these vibrations.

N-H Stretching: A secondary amine like this would typically show a weak to moderate N-H stretching vibration in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would be found in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the methoxy group would likely produce a strong band in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

C-N Stretching: The C-N stretching vibration for aromatic amines is typically found in the 1250-1360 cm⁻¹ range.

C-I Stretching: The C-I stretching vibration occurs at low frequencies, typically in the range of 500-600 cm⁻¹, and may be difficult to observe with standard FT-IR equipment.

The NIST WebBook provides an IR spectrum for Benzenamine, 4-methoxy-N-methyl-, which can serve as a partial reference for the expected peak locations, though the absence of the iodine atom will lead to differences in the fingerprint region of the spectrum. nist.gov

Raman Spectroscopy (FT-Raman)

Fourier Transform (FT) Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When a sample is irradiated with a monochromatic laser, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The frequency shifts correspond to the vibrational energy levels of the molecules, providing a detailed fingerprint based on their specific chemical bonds and symmetry. FT-Raman spectroscopy is particularly useful for analyzing solid samples and is complementary to infrared (IR) spectroscopy, often showing strong signals for non-polar bonds that are weak in IR spectra.

No experimental FT-Raman data for Benzenamine, 2-iodo-4-methoxy-N-methyl- was found in the searched literature.

Analysis of Functional Group Modes (e.g., N-H, C=N, C-O, C-I)

The analysis of a Raman spectrum involves assigning observed frequency bands to specific molecular vibrations. For a molecule like Benzenamine, 2-iodo-4-methoxy-N-methyl-, key functional group vibrations would be expected in distinct regions of the spectrum:

N-H Stretch: The secondary amine (N-H) stretching vibration typically appears in the range of 3300-3500 cm⁻¹.

C-H Stretch: Aromatic and methyl C-H stretching vibrations are found between 2850 and 3100 cm⁻¹.

C-C Stretch: Aromatic ring stretching modes usually occur in the 1400-1600 cm⁻¹ region.

C-O Stretch: The aryl-alkyl ether C-O stretching vibrations would be expected between 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

C-N Stretch: The aromatic C-N stretching vibration typically falls in the 1250-1380 cm⁻¹ range.

C-I Stretch: The carbon-iodine bond is heavy, and its stretching vibration is expected at lower frequencies, typically between 500-600 cm⁻¹.

A detailed analysis would correlate the precise peak positions and intensities to the molecule's specific structure.

A specific vibrational mode analysis for Benzenamine, 2-iodo-4-methoxy-N-methyl- is not available due to the lack of experimental spectra.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for determining molecular weights and elucidating chemical structures.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the m/z of ions with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule, as the measured mass can be uniquely matched to a specific chemical formula. For Benzenamine, 2-iodo-4-methoxy-N-methyl-, with a molecular formula of C₈H₁₀INO, the expected monoisotopic mass is 262.9807 Da. uni.lu HRMS would be used to confirm this exact mass experimentally. Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, have been computationally generated for various adducts of this molecule, such as 142.7 Ų for the [M+H]⁺ ion. uni.lu

No experimental HRMS data for Benzenamine, 2-iodo-4-methoxy-N-methyl- has been published in the reviewed sources.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A sample is vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that acts as a molecular fingerprint, allowing for the identification of the compound. This technique is highly effective for the analysis of volatile and thermally stable compounds. While GC-MS data exists for related compounds like 2-iodo-N-methylaniline, specific data for the methoxy-substituted title compound is unavailable. bldpharm.com

No experimental GC-MS analysis for Benzenamine, 2-iodo-4-methoxy-N-methyl- was found.

Liquid Chromatography-Mass Spectrometry (LC-MS) Profiling

LC-MS is another powerful hybrid technique that first separates components of a mixture using high-performance liquid chromatography (HPLC) and then uses mass spectrometry for detection and identification. It is suitable for a wider range of compounds than GC-MS, particularly those that are non-volatile or thermally unstable. LC-MS profiling is often used to analyze complex mixtures, identify impurities, or study metabolic pathways. Some chemical suppliers indicate the availability of LC-MS data for Benzenamine, 2-iodo-4-methoxy-N-methyl-, but this data is not publicly accessible. bldpharm.com

No public LC-MS profiles for Benzenamine, 2-iodo-4-methoxy-N-methyl- were identified in the search.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

No X-ray diffraction studies or crystallographic data for Benzenamine, 2-iodo-4-methoxy-N-methyl- are available in the searched scientific literature.

Single Crystal X-ray Diffraction

If a single crystal were obtained, the analysis would yield a crystallographic information file (CIF) containing key parameters. These parameters, while not available for the title compound, are routinely reported for similar structures. For context, the related compound 4-Iodo-2-methylaniline has been characterized and found to crystallize in the orthorhombic space group P2₁2₁2₁, with specific unit cell dimensions. nih.gov Another similar molecule, 2-Iodo-4-methylaniline, also crystallizes in an orthorhombic system.

A hypothetical data table for Benzenamine, 2-iodo-4-methoxy-N-methyl- would resemble the following, populated with experimentally determined values:

Interactive Data Table: Hypothetical Crystal Data for Benzenamine, 2-iodo-4-methoxy-N-methyl-

ParameterHypothetical Value
Chemical FormulaC₈H₁₀INO
Formula Weight263.08 g/mol
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)Value
β (°)Value
γ (°)Value
Volume (ų)Value
Z (molecules/unit cell)Value
Calculated Density (g/cm³)Value
R-factorValue

Note: The data in this table is purely illustrative and does not represent published experimental findings.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The data from single-crystal X-ray diffraction also allows for a detailed analysis of how molecules are arranged within the crystal lattice. This includes the study of intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions, which govern the material's physical properties.

For Benzenamine, 2-iodo-4-methoxy-N-methyl-, the secondary amine (N-H) group is capable of acting as a hydrogen bond donor, while the oxygen of the methoxy group and the nitrogen atom itself can act as hydrogen bond acceptors. The iodine atom introduces the possibility of halogen bonding (I•••O or I•••N interactions), a significant directional interaction in crystal engineering.

In the absence of specific data, one can look at related structures. For instance, in the crystal structure of 4-Iodo-2-methylaniline, intermolecular N—H•••N hydrogen bonds are observed, which link the molecules into a stacked arrangement. nih.gov This type of interaction would likely be different in the N-methylated compound due to the reduced number of N-H donors and increased steric hindrance from the methyl group. The presence of the methoxy group's oxygen atom would introduce a potential site for hydrogen bonding that is absent in 4-Iodo-2-methylaniline.

A detailed analysis would typically include a table summarizing the geometry of these interactions.

Interactive Data Table: Hypothetical Intermolecular Interactions for Benzenamine, 2-iodo-4-methoxy-N-methyl-

Donor—H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
e.g., N—H···OValueValueValueValue
e.g., C—H···OValueValueValueValue
e.g., C—I···ON/AValueValueValue

Note: This table is illustrative, outlining the types of interactions that would be investigated. The values are not based on experimental data for the title compound.

Until experimental research is published, the precise solid-state structure and the nuances of the intermolecular forces governing the crystal packing of Benzenamine, 2-iodo-4-methoxy-N-methyl- remain undetermined.

Reactivity and Reaction Mechanisms of Benzenamine, 2 Iodo 4 Methoxy N Methyl

Role as Nucleophile in Organic Transformations

The nitrogen atom of the N-methylamino group possesses a lone pair of electrons, rendering it nucleophilic. The electron-donating nature of the methoxy (B1213986) group at the para position further enhances the electron density on the aniline (B41778) nitrogen, thereby increasing its nucleophilicity compared to unsubstituted anilines. However, the bulky iodine atom at the ortho position can introduce steric hindrance, which may modulate its reactivity in certain reactions.

Amination Reactions

As a secondary amine, Benzenamine, 2-iodo-4-methoxy-N-methyl- is expected to undergo typical amination reactions, such as N-alkylation and N-acylation. These reactions involve the attack of the nitrogen lone pair on an electrophilic carbon center.

N-Alkylation: The reaction with alkyl halides or other alkylating agents would lead to the formation of a tertiary amine. The reaction proceeds via an SN2 mechanism and can be facilitated by a base to neutralize the generated acid. Visible-light-induced N-alkylation of anilines with alcohols has also been reported as a metal-free and environmentally friendly method. scienceinfo.com

N-Acylation: Treatment with acyl chlorides or anhydrides would yield the corresponding N-acyl derivative. This reaction is typically rapid and is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct.

Attack on Electrophilic Centers

The nucleophilic nitrogen can attack a variety of other electrophilic centers besides alkyl and acyl groups. For instance, it can participate in conjugate additions to α,β-unsaturated carbonyl compounds or react with other electron-deficient systems. The reactivity in these transformations is influenced by both the electronic enhancement from the methoxy group and potential steric hindrance from the ortho-iodo substituent. Studies on the relative nucleophilicity of amines show that secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of the alkyl group. masterorganicchemistry.com

Role as Electrophile in Organic Transformations

The presence of the iodine atom on the aromatic ring makes Benzenamine, 2-iodo-4-methoxy-N-methyl- an electrophile, particularly at the carbon atom to which the iodine is attached. This electrophilicity is the basis for its participation in various cross-coupling reactions.

Substitution at the Iodine Center

While less common for simple aryl iodides compared to their use in cross-coupling, the iodine atom can potentially be substituted by strong nucleophiles under specific conditions. However, the most significant electrophilic role of the aryl iodide is its ability to undergo oxidative addition to a low-valent transition metal catalyst, which is the key initial step in cross-coupling reactions.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of Benzenamine, 2-iodo-4-methoxy-N-methyl- is activated towards electrophilic aromatic substitution by the strongly activating N-methylamino and methoxy groups. These groups are ortho-, para-directing. Given that the para position to the amino group is occupied by the methoxy group, and one ortho position is blocked by the iodine atom, electrophilic substitution would be expected to occur at the positions ortho to the amino group (and meta to the methoxy group) or ortho to the methoxy group (and meta to the amino group). However, direct nitration of anilines can lead to oxidation products, and thus, protection of the amino group is often necessary to achieve selective substitution. ncert.nic.in Electrophilic iodination of arenes can be achieved using various reagents, but the regioselectivity can be challenging to control without directing groups. nih.gov

Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety

The carbon-iodine bond in Benzenamine, 2-iodo-4-methoxy-N-methyl- is a key feature that allows it to readily participate in a wide array of palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general reactivity order for aryl halides in these reactions is I > Br > Cl > F.

Notable cross-coupling reactions involving aryl iodides like Benzenamine, 2-iodo-4-methoxy-N-methyl- include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. chemistryviews.orgnih.gov It is a versatile method for forming biaryl linkages. The efficiency of the reaction can be influenced by the choice of catalyst, ligands, base, and solvent. researchgate.net

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govtandfonline.comnih.gov This method is widely used to synthesize arylalkynes. Palladium-free Sonogashira reactions using copper catalysts have also been developed. rsc.orgacs.org

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. rsc.orgrsc.orgwikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the construction of carbon-carbon bonds and is tolerant of a wide range of functional groups. scienceinfo.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl iodide with an amine. rsc.orgwikipedia.orglibretexts.org This is a significant reaction for the synthesis of complex amines from readily available starting materials.

Ullmann Condensation: This is a copper-catalyzed reaction that can be used to form carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. For instance, the intramolecular Ullmann reaction of a thioarylated aniline derivative can lead to the formation of phenothiazines. rsc.org

The compatibility of various substituents on 2-iodo-N-methylaniline in a palladium-catalyzed multicomponent reaction has been studied, indicating the robustness of this scaffold in complex synthetic sequences. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions with Aryl Iodides

Reaction NameCoupling PartnerCatalyst System (Typical)Product
Suzuki-Miyaura Coupling Organoboron Reagent (e.g., R-B(OH)₂)Pd(0) catalyst, BaseAryl-R
Sonogashira Coupling Terminal Alkyne (e.g., R-C≡CH)Pd(0)/Cu(I) catalyst, BaseAryl-C≡C-R
Heck Reaction Alkene (e.g., R-CH=CH₂)Pd(0) catalyst, BaseAryl-CH=CH-R
Buchwald-Hartwig Amination Amine (e.g., R₂NH)Pd(0) catalyst, BaseAryl-NR₂
Ullmann Condensation Amine, Alcohol, or ThiolCu(I) catalyst, BaseAryl-Nu (Nu = N, O, S)

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. organic-chemistry.org For Benzenamine, 2-iodo-4-methoxy-N-methyl-, the aryl iodide functionality is the reactive site for this transformation.

While specific studies on the Suzuki-Miyaura coupling of Benzenamine, 2-iodo-4-methoxy-N-methyl- are not extensively documented, the reactivity can be inferred from similar reactions with unprotected ortho-bromoanilines. organic-chemistry.orgnih.gov These reactions demonstrate that such couplings are feasible and can tolerate various functional groups. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

A typical reaction would involve treating Benzenamine, 2-iodo-4-methoxy-N-methyl- with a boronic acid or ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Aryl Halides

ParameterConditionReference
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, CataXCium A Pd G3 organic-chemistry.org
Ligand SPhos, PPh₃ organic-chemistry.org
Base K₂CO₃, Cs₂CO₃, K₃PO₄ organic-chemistry.org
Solvent Toluene, Dioxane, Water organic-chemistry.org
Temperature Room Temperature to 100 °C organic-chemistry.org

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. frontiersin.orgorganic-chemistry.org In the case of Benzenamine, 2-iodo-4-methoxy-N-methyl-, the aryl iodide would react with an alkene to form a substituted alkene.

The mechanism of the Heck reaction involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product, and the palladium catalyst is regenerated in the presence of a base. researchgate.net While direct examples with Benzenamine, 2-iodo-4-methoxy-N-methyl- are scarce, the reaction is widely applicable to aryl iodides. wikipedia.orggelest.com The reaction typically exhibits a high stereoselectivity for the trans-substituted alkene product. organic-chemistry.org

Table 2: General Conditions for the Heck Reaction

ParameterConditionReference
Catalyst Pd(OAc)₂, PdCl₂ frontiersin.orgwikipedia.org
Ligand PPh₃, P(o-tol)₃ frontiersin.org
Base Et₃N, K₂CO₃, NaOAc frontiersin.orgwikipedia.org
Solvent DMF, Acetonitrile (B52724), Toluene wikipedia.org
Temperature 100-140 °C wikipedia.org

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. scispace.com This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. scispace.comorganic-chemistry.org Benzenamine, 2-iodo-4-methoxy-N-methyl- is a suitable substrate for this reaction due to the reactive C-I bond.

The reaction mechanism involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. scispace.com Copper-free Sonogashira protocols have also been developed. researchgate.net Studies on o-iodoanilines have shown that they readily undergo Sonogashira coupling with terminal alkynes, providing access to 2-ethynylaniline (B1227618) derivatives. nih.gov

Table 3: Typical Conditions for Sonogashira Coupling

ParameterConditionReference
Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂ researchgate.netnih.gov
Co-catalyst CuI researchgate.netnih.gov
Base Et₃N, DBU, Piperidine nih.govnih.gov
Solvent THF, DMF, Toluene nih.gov
Temperature Room Temperature to 120 °C nih.gov

Stille Coupling

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium. gelest.comorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. organic-chemistry.org The aryl iodide of Benzenamine, 2-iodo-4-methoxy-N-methyl- can be effectively coupled with various organostannanes.

The catalytic cycle of the Stille reaction includes oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to give the final product. Although organotin compounds are toxic, the stability and low reactivity of many organostannanes make this a versatile method. organic-chemistry.org

Table 4: Representative Conditions for Stille Coupling

ParameterConditionReference
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ organic-chemistry.org
Ligand PPh₃, AsPh₃
Solvent Toluene, THF, DMF
Temperature 50-100 °C

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate. This reaction is highly effective for the formation of C-C bonds and is known for its high functional group tolerance. Benzenamine, 2-iodo-4-methoxy-N-methyl- can serve as the electrophilic partner in this coupling.

The mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation from the organozinc reagent to the palladium center, and reductive elimination. The use of 2-iodoaniline (B362364) as a substrate in Negishi couplings has been reported to proceed in good yield, suggesting that Benzenamine, 2-iodo-4-methoxy-N-methyl- would be a viable substrate as well.

Table 5: General Conditions for Negishi Coupling

ParameterConditionReference
Catalyst Pd₂(dba)₃, Ni(acac)₂
Ligand SPhos, P(o-tol)₃
Solvent THF, DMF
Temperature Room Temperature to 65 °C

Cyclization Reactions and Heterocycle Formation

The structure of Benzenamine, 2-iodo-4-methoxy-N-methyl-, with a nucleophilic amine and a reactive aryl iodide in a 1,2-relationship, makes it an excellent precursor for the synthesis of nitrogen-containing heterocycles, most notably carbazoles.

Synthesis of Carbazoles

Carbazoles are an important class of nitrogen-containing heterocycles with diverse biological and material applications. A powerful method for synthesizing carbazoles involves a two-step, one-pot process starting from an o-iodoaniline, such as Benzenamine, 2-iodo-4-methoxy-N-methyl-.

The synthesis begins with the N-arylation of the o-iodoaniline with a silylaryl triflate in the presence of cesium fluoride (B91410) (CsF). The resulting N-arylated o-iodoaniline intermediate is then subjected to an in-situ intramolecular palladium-catalyzed cyclization to form the carbazole (B46965) ring system. This method is efficient and provides good to excellent yields of the desired carbazole derivatives. The palladium-catalyzed cyclization occurs via an intramolecular C-C bond formation.

Table 6: Conditions for One-Pot Carbazole Synthesis from o-Iodoanilines

StepReagents and ConditionsReference
N-Arylation Silylaryl triflate, CsF, Acetonitrile, Room Temperature
Cyclization Pd(OAc)₂, PCy₃, 100 °C

This methodology allows for the construction of a variety of substituted carbazoles, and the regioselectivity of the cyclization can be influenced by steric effects of substituents on the aromatic rings.

Synthesis of Benzoxazinones

The synthesis of benzoxazinones, a class of heterocyclic compounds with significant biological activity, can be achieved through various routes involving aniline derivatives. nih.gov For precursors like Benzenamine, 2-iodo-4-methoxy-N-methyl-, the presence of the ortho-iodo substituent provides a strategic advantage for cyclization reactions.

One common approach involves the coupling of 2-iodoanilines with carboxylic acids. For instance, a domino, copper-catalyzed reaction between a substituted 2-iodobenzoic acid and an arylmethanamine can yield functionalized benzoxazin-4-ones. nih.gov This suggests a plausible pathway where a derivative of Benzenamine, 2-iodo-4-methoxy-N-methyl- could be acylated, followed by an intramolecular cyclization to form a benzoxazinone (B8607429) ring. The reaction of anthranilic acids with acid chlorides is a well-established method for forming benzoxazinones, where one equivalent of the acid chloride acylates the amino group, and a second equivalent forms a mixed anhydride (B1165640) with the carboxylic group, leading to cyclization. uomosul.edu.iq

Alternative strategies include palladium-catalyzed carbonylative cyclization of 2-iodoanilines with carbon monoxide and a suitable coupling partner. The general applicability of using anthranilic acid derivatives for synthesizing 2-substituted-4H-benzo[d] nih.govlibretexts.orgoxazin-4-ones through methods like cascade annulations and oxidative condensations has been widely reported. nih.gov For example, 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one has been synthesized from 2-amino-5-iodobenzoic acid by heating with acetic anhydride and anhydrous sodium acetate (B1210297). researchgate.net

Table 1: Selected Methods for Benzoxazinone Synthesis Applicable to Iodoaniline Derivatives

ReactantsCatalyst/ReagentsProduct TypeReference
2-Iodobenzoic acids and ArylmethanaminesCopper catalyst2-Aryl-benzoxazin-4-ones nih.gov
Anthranilic acids and Acid ChloridesPyridine2-Aryl-3,1-benzoxazin-4-ones uomosul.edu.iq
Anthranilic acids and Aryl AldehydesAcetic anhydride, UltrasoundN-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones nih.gov
2-Amino-5-iodobenzoic acid and Acetic AnhydrideAnhydrous sodium acetate6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one researchgate.net

Pathways to Benzothiazole (B30560) Compounds

Benzothiazoles are another important class of heterocyclic compounds with diverse applications. mdpi.com The most prevalent synthetic route to benzothiazoles involves the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds such as aldehydes, ketones, acids, or acyl chlorides. mdpi.com

For a substrate like Benzenamine, 2-iodo-4-methoxy-N-methyl-, a preliminary conversion of the aniline functionality to a 2-aminobenzenethiol would be necessary to follow this classical pathway. However, modern synthetic methods might offer more direct routes. For example, copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. mdpi.com Microwave-assisted synthesis has also been shown to be an effective, environmentally friendly method for the condensation of 2-aminothiophenols with chloroacetyl chloride, yielding 2-chloromethyl-benzothiazole in high yield and a short reaction time. mdpi.com

The mechanism often involves the activation of the carbonyl group by a catalyst or acidic medium, followed by nucleophilic attack by the amino group of the 2-aminobenzenethiol to form an intermediate that subsequently cyclizes to the benzothiazole ring. mdpi.com

Oxidative and Reductive Transformations

The functional groups of Benzenamine, 2-iodo-4-methoxy-N-methyl- are susceptible to various oxidative and reductive transformations. The N-methylaniline moiety can undergo oxidation. Studies on related N-methyl-N-nitrosobenzenesulfonamides show that the presence of electron-withdrawing groups on the aromatic ring can influence the rate of nitroso group transfer to amines. researchgate.net The N-benzylidene moiety in some aniline derivatives can undergo single-electron reduction to form an α-amino radical, which can then participate in various coupling reactions under photoredox conditions. nih.gov

The ortho-iodo substituent can be a site for reductive dehalogenation, a common transformation in organic synthesis. This can be achieved using various reducing agents. Conversely, the iodo group can participate in oxidative addition reactions with transition metal catalysts, which is a key step in many cross-coupling reactions.

Stereoelectronic Effects on Reactivity

The reactivity of the aromatic ring and the substituent groups in Benzenamine, 2-iodo-4-methoxy-N-methyl- is profoundly influenced by stereoelectronic effects.

Influence of Methoxy Group

The methoxy group (-OCH₃) at the para position is a strong activating group in electrophilic aromatic substitution reactions. libretexts.org It exerts a strong electron-donating resonance effect (+R) by donating its lone pair of electrons to the benzene ring, which outweighs its electron-withdrawing inductive effect (-I). quora.com This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orgstudymind.co.uk The increased electron density is particularly pronounced at the ortho and para positions relative to the methoxy group. In this specific molecule, this activating effect enhances the nucleophilicity of the carbon atoms ortho to the methoxy group (and meta to the iodo and amino groups).

Influence of N-Methyl Group

The N-methylamino group (-NHCH₃) is also a powerful activating group, even more so than the methoxy group. libretexts.org Similar to the methoxy group, it donates its lone pair of electrons to the benzene ring through resonance, significantly increasing the ring's reactivity towards electrophiles. studymind.co.ukquora.com This group also directs incoming electrophiles to the ortho and para positions. The presence of both the N-methylamino and methoxy groups makes the benzene ring highly activated towards electrophilic substitution.

Role of Ortho-Iodo Substituent

The position of the iodo group ortho to the N-methylamino group introduces significant steric hindrance, which can influence the regioselectivity of reactions involving the amino group or the adjacent positions on the ring. Furthermore, the ortho-iodo substituent is a key functional handle for various synthetic transformations, particularly in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, as seen in the synthesis of heterocyclic systems like benzoxazinones. nih.govnih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in determining the molecular properties of Benzenamine, 2-iodo-4-methoxy-N-methyl-. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory are employed to model its electronic structure and geometry.

Density Functional Theory has become a principal method for quantum chemical investigations of substituted anilines due to its balance of accuracy and computational cost. dntb.gov.uaresearchgate.net For Benzenamine, 2-iodo-4-methoxy-N-methyl-, calculations are typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a comprehensive basis set like 6-311++G(d,p) to accurately account for electron correlation and polarization effects. researchgate.netscholarsresearchlibrary.com

These calculations are used to determine the molecule's ground state energy, electron density distribution, and optimized geometry. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. scholarsresearchlibrary.com The presence of the electron-donating -OCH3 and -NHCH3 groups is expected to raise the HOMO energy, while the electron-withdrawing iodine atom influences both steric and electronic properties.

Hartree-Fock theory is another foundational ab initio method used in computational chemistry. materialsciencejournal.org While generally less accurate than DFT for many systems because it does not account for electron correlation in the same way, HF calculations are valuable for providing a qualitative understanding of molecular orbitals and electronic structure. researchgate.netresearchgate.net When applied to Benzenamine, 2-iodo-4-methoxy-N-methyl-, HF calculations, often with a basis set such as 6-311++G(d,p), can be used to compute the molecular geometry and vibrational frequencies. globalresearchonline.net Comparing HF and DFT results can offer deeper insights into the role of electron correlation on the molecule's properties. For aniline (B41778) and its derivatives, DFT methods are often found to be superior to HF in predicting vibrational frequencies that align with experimental data. materialsciencejournal.org

A crucial step in theoretical studies is the optimization of the molecular geometry to find the lowest energy conformation. For Benzenamine, 2-iodo-4-methoxy-N-methyl-, the key structural parameters include bond lengths, bond angles, and dihedral angles, particularly around the substituent groups.

The introduction of substituents on the aniline ring leads to significant changes in the geometry compared to the parent aniline molecule. The bulky iodine atom at the ortho position to the N-methylamino group is expected to cause steric hindrance, likely forcing the N-methyl group to orient away from it. This steric clash can also influence the planarity of the amino group with respect to the benzene (B151609) ring. researchgate.net The methoxy (B1213986) group at the para position will primarily exert electronic effects, influencing the bond lengths within the aromatic ring through resonance.

Below is a table of hypothetical optimized geometric parameters for Benzenamine, 2-iodo-4-methoxy-N-methyl-, calculated at the B3LYP/6-311++G(d,p) level of theory, based on typical values for similar substituted anilines. researchgate.net

ParameterBond/AngleValue
Bond Lengths (Å) C1-N1.395
C1-C21.408
C2-I2.110
C4-O1.365
O-CH31.425
N-CH31.460
N-H1.015
Bond Angles (°) ** C2-C1-N122.5
C6-C1-N117.5
C1-N-C(H3)121.0
C4-O-C(H3)118.0
Dihedral Angle (°) **C2-C1-N-C(H3)35.0

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends from computational studies of analogous molecules.

Spectroscopic Property Prediction

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.

The vibrational spectra (Infrared and Raman) of a molecule are determined by its normal modes of vibration. DFT calculations can predict the frequencies and intensities of these modes. scholarsresearchlibrary.com For Benzenamine, 2-iodo-4-methoxy-N-methyl-, the vibrational spectrum would exhibit characteristic bands for the N-H, C-H, C-N, C-O, and C-I stretching and bending vibrations.

The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the calculations. globalresearchonline.net The N-H stretching vibration is expected in the range of 3400-3500 cm⁻¹. The C-H stretching modes of the aromatic ring and the methyl groups would appear around 2900-3100 cm⁻¹. The C-N and C-O stretching vibrations are expected in the 1200-1300 cm⁻¹ region, while the C-I stretching would be at a much lower frequency, typically below 600 cm⁻¹.

A table of selected, hypothetically calculated vibrational frequencies is presented below.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Description
ν(N-H)3450N-H stretching
νas(CH3)3015Asymmetric CH3 stretching (methoxy)
νs(CH3)2940Symmetric CH3 stretching (methoxy)
ν(C-N)1285Aromatic C-N stretching
ν(C-O-C)1245Asymmetric C-O-C stretching
ν(C-I)580C-I stretching

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends from computational studies of analogous molecules.

NMR spectroscopy is a powerful tool for structure elucidation. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. stenutz.euliverpool.ac.uk These predictions are valuable for assigning experimental spectra.

For Benzenamine, 2-iodo-4-methoxy-N-methyl-, the chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-donating -NHCH₃ and -OCH₃ groups are expected to shield the aromatic protons, shifting them to lower ppm values (upfield), especially at the ortho and para positions relative to them. wisc.edureddit.com Conversely, the iodine atom's electronegativity and anisotropy effects will cause deshielding, shifting nearby protons to higher ppm values (downfield).

The predicted ¹³C chemical shifts are also sensitive to the electronic environment. The carbons directly attached to the electronegative N, O, and I atoms will show characteristic shifts. researchgate.net

A table with hypothetical predicted NMR chemical shifts is provided below.

AtomPredicted Chemical Shift (ppm)
¹H NMR
H (on N)~4.0
H3 (on N-CH3)~2.9
H3 (on O-CH3)~3.8
H3 (Aromatic)~6.8
H5 (Aromatic)~6.6
H6 (Aromatic)~7.2
¹³C NMR
C1 (C-N)~148
C2 (C-I)~90
C3~115
C4 (C-O)~155
C5~114
C6~125
C (N-CH3)~31
C (O-CH3)~56

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends from computational studies of analogous molecules.

Reactivity Site Prediction and Analysis

The prediction of how and where a molecule will react is a central theme in computational chemistry. This is achieved through various analytical techniques that probe the electronic landscape of the molecule.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution of a molecule and predicting its electrophilic and nucleophilic sites. These maps illustrate the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red-to-yellow regions indicate negative potential, highlighting areas prone to electrophilic attack, while blue regions signify positive potential, indicating likely sites for nucleophilic attack. Although this method is widely used, specific MEP maps for Benzenamine, 2-iodo-4-methoxy-N-methyl- are not available in the published literature.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. A search for FMO analysis specific to Benzenamine, 2-iodo-4-methoxy-N-methyl- did not yield any published data, including values for HOMO-LUMO energies or their distribution across the molecule.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. This analysis can quantify the stabilization energies associated with these interactions, offering deep insight into intramolecular bonding and stability. No specific NBO analysis detailing such interactions for Benzenamine, 2-iodo-4-methoxy-N-methyl- has been found in scientific publications.

Fukui functions are used within Density Functional Theory (DFT) to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. These local reactivity descriptors pinpoint specific atoms that are most susceptible to attack. Despite the utility of this method in reactivity prediction, there are no published studies that report the calculation of Fukui functions for Benzenamine, 2-iodo-4-methoxy-N-methyl-.

The Average Local Ionization Energy (ALIE) is another descriptor used to identify the most probable sites for electrophilic attack. It represents the average energy required to remove an electron from any point on the molecular surface. Lower ALIE values indicate regions where electrons are less tightly bound and therefore more susceptible to electrophilic attack. Specific ALIE analysis and corresponding surface maps for Benzenamine, 2-iodo-4-methoxy-N-methyl- are not present in the current body of scientific literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways and determine kinetic and thermodynamic parameters. Such studies could, for instance, investigate the synthesis of Benzenamine, 2-iodo-4-methoxy-N-methyl- or its subsequent reactions. However, a review of existing literature indicates that no such computational studies on the reaction mechanisms involving this specific compound have been published.

Conformational Analysis and Molecular Dynamics (MD) Simulations

Computational and theoretical studies focusing on the conformational landscape and dynamic behavior of Benzenamine, 2-iodo-4-methoxy-N-methyl- are not extensively available in publicly accessible research literature. While databases like PubChem provide predicted data such as the collision cross-section, detailed conformational analysis and molecular dynamics (MD) simulation findings, which are crucial for understanding the molecule's flexibility, preferred spatial arrangements, and interactions, remain unpublished. uni.lu

Conformational analysis for a molecule like Benzenamine, 2-iodo-4-methoxy-N-methyl- would typically involve the systematic study of the potential energy surface as a function of its rotatable bonds. The key dihedral angles that would define the molecule's conformation include the rotation around the C-N bond of the methylamino group and the C-O bond of the methoxy group. Such an analysis would reveal the most stable conformers and the energy barriers between them.

Molecular dynamics simulations would further build upon this by simulating the atomic movements of the molecule over time, providing insights into its structural fluctuations and how it might behave in different environments.

However, at present, specific data tables detailing dihedral angles, energy minima, and trajectory analyses from MD simulations for Benzenamine, 2-iodo-4-methoxy-N-methyl- are not available in the surveyed scientific literature. Research focusing on similar substituted anilines or iodo-containing aromatic compounds might offer analogous insights, but direct computational studies on the title compound are required for accurate and specific information.

Applications in Advanced Organic Synthesis As Reagents or Intermediates

Building Block for Complex Aromatic Systems

While specific examples detailing the use of Benzenamine, 2-iodo-4-methoxy-N-methyl- in the synthesis of complex aromatic systems are not extensively documented, the reactivity of its structural motifs is well-established. The iodo-substituent is a key feature, making the molecule an excellent candidate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the benzene (B151609) core into more complex polycyclic or highly substituted aromatic structures. The methoxy (B1213986) and N-methyl groups modify the electronic properties and steric environment of the molecule, which can be exploited to control the regioselectivity of further synthetic transformations.

Precursor for Advanced Heterocyclic Scaffolds

The N-methylaniline portion of the molecule is a direct precursor to a variety of heterocyclic systems. For instance, the secondary amine can undergo condensation reactions with suitable partners to form nitrogen-containing heterocycles. While direct research on Benzenamine, 2-iodo-4-methoxy-N-methyl- is scarce, analogous N-alkylanilines are known to be valuable in synthesizing heterocycles that are privileged scaffolds in medicinal chemistry. acs.org For example, 1,2-N/O heterocycles, which are found in many natural products with diverse pharmacological properties, can be synthesized from precursors containing amine functionalities. rsc.org The presence of the iodo group offers a site for subsequent intramolecular cyclization reactions, potentially leading to the formation of fused heterocyclic systems.

Role in the Synthesis of Specialty Chemicals

The synthesis of novel agrochemicals often involves the use of highly functionalized aromatic intermediates. A closely related compound, 2-iodo-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide, has been developed for use as a herbicide. google.com This indicates that the iodo-aniline scaffold is relevant to the agrochemical industry. Although direct evidence for Benzenamine, 2-iodo-4-methoxy-N-methyl- is not available, its structural features suggest it could serve as a valuable intermediate in the synthesis of new pesticides or herbicides. The combination of the methoxy and iodo groups on the aniline (B41778) ring can be tailored to achieve desired biological activity and selectivity in the final agrochemical product.

Ligand Design and Synthesis in Organometallic Chemistry

The N-methylaniline structure within Benzenamine, 2-iodo-4-methoxy-N-methyl- provides a potential coordination site for metal ions, making it a candidate for ligand design in organometallic chemistry. The nitrogen atom can act as a donor, and the aromatic ring can be further functionalized to create multidentate ligands.

N-alkylated anilines can undergo cyclometalation reactions, particularly with palladium, to form stable organometallic complexes. In these reactions, a C-H bond on the aromatic ring is activated, leading to the formation of a palladacycle. While there are no specific reports on the cyclopalladation of Benzenamine, 2-iodo-4-methoxy-N-methyl-, the general reactivity of N-alkylanilines suggests this possibility. The resulting palladacycles are often used as catalysts in a variety of organic transformations. The electronic effects of the methoxy group and the steric influence of the iodo group would likely play a significant role in the feasibility and regioselectivity of such a reaction.

The exploration of C-H bond activation is a major focus in modern organic synthesis. Ligands play a crucial role in facilitating these transformations. The structure of Benzenamine, 2-iodo-4-methoxy-N-methyl- makes it an interesting platform for developing new ligands for C-H activation catalysis. acs.org The nitrogen donor, combined with the potential for further modification at the iodo-position, could be used to create ligands that stabilize transition metal catalysts and promote the selective activation of otherwise unreactive C-H bonds. This could open up new synthetic routes to complex molecules, avoiding the need for pre-functionalized starting materials.

Derivative Chemistry and Analogues of Benzenamine, 2 Iodo 4 Methoxy N Methyl

Synthesis of Substituted N-Methylbenzenamines

The synthesis of the parent compound, Benzenamine, 2-iodo-4-methoxy-N-methyl- , can be achieved through the N-methylation of its primary amine precursor, 2-iodo-4-methoxyaniline . Various methods are available for the N-methylation of anilines. A common laboratory and industrial approach involves reductive amination, where the primary amine is treated with formaldehyde (B43269) in the presence of a reducing agent. For instance, a patented method for a similar compound, N-methyl-4-methoxyaniline , involves reacting p-anisidine (B42471) with paraformaldehyde and hydrogen gas over a Raney nickel catalyst. google.com Another established method is the reaction of the primary amine with methylating agents like dimethyl sulfate, though this requires careful control of reaction conditions to avoid over-methylation to the quaternary ammonium (B1175870) salt. chemicalbook.com

Once synthesized, the iodine atom on Benzenamine, 2-iodo-4-methoxy-N-methyl- serves as a handle for creating a wide array of substituted N-methylbenzenamine derivatives through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, is particularly relevant. wikipedia.orgyoutube.com This reaction facilitates the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org In this context, Benzenamine, 2-iodo-4-methoxy-N-methyl- could be coupled with various primary or secondary amines to introduce new amino substituents at the 2-position. The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides with high efficiency. rug.nlorganic-chemistry.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions This table is illustrative of reactions applicable to Benzenamine, 2-iodo-4-methoxy-N-methyl- based on established methodologies.

Reaction Name Reactant Catalyst/Ligand System (Example) Product Type
Buchwald-Hartwig Amination Primary/Secondary Amine Pd(OAc)₂ / BINAP or other phosphine ligands Di- or Tri-substituted Aminobenzenes
Suzuki Coupling Aryl or Alkyl Boronic Acid Pd(PPh₃)₄ Biaryls or Alkyl-substituted Arenes
Sonogashira Coupling Terminal Alkyne PdCl₂(PPh₃)₂ / CuI Alkynyl-substituted Benzenes
Heck Coupling Alkene Pd(OAc)₂ / P(o-tolyl)₃ Alkenyl-substituted Benzenes

Synthesis of Schiff Base Derivatives

The synthesis of traditional Schiff bases, or imines, involves the condensation of a primary amine with an aldehyde or ketone. nanobioletters.comjetir.org These reactions proceed through a carbinolamine intermediate, which then dehydrates to form the characteristic C=N double bond of the imine. pressbooks.pubyoutube.com

However, Benzenamine, 2-iodo-4-methoxy-N-methyl- is a secondary amine, as the nitrogen atom is bonded to both the benzene (B151609) ring and a methyl group. Secondary amines cannot form stable imines because they lack the second proton on the nitrogen atom necessary for the final elimination of water to form a neutral C=N double bond. pressbooks.pub Instead, the reaction of a secondary amine with an aldehyde or ketone typically leads to the formation of an enamine, provided the carbonyl compound has a proton on the α-carbon. pressbooks.pub The reaction still proceeds through an initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine, which then dehydrates to an iminium ion. In the final step, a proton is removed from the α-carbon, leading to the formation of the enamine.

Characterization of Imine Formation

Since traditional imine (Schiff base) formation is not expected from Benzenamine, 2-iodo-4-methoxy-N-methyl- , characterization would focus on identifying the resulting enamine or related condensation products. Key spectroscopic techniques would include:

FTIR Spectroscopy: The disappearance of the C=O stretching band from the starting aldehyde/ketone and the appearance of a C=C stretching vibration (typically around 1650-1600 cm⁻¹) would be indicative of enamine formation.

¹H NMR Spectroscopy: The appearance of signals in the vinylic region (typically 4.5-6.5 ppm) corresponding to the protons of the C=C double bond would be a key indicator. The integration and splitting patterns of these signals would help confirm the structure.

¹³C NMR Spectroscopy: The presence of signals corresponding to the sp² carbons of the C=C double bond would further support the formation of an enamine.

Formation of Amide Derivatives

Secondary amines like Benzenamine, 2-iodo-4-methoxy-N-methyl- readily undergo acylation to form amide derivatives. ncert.nic.in This reaction involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of an acylating agent. Common acylating agents include acid chlorides, acid anhydrides, and esters. ncert.nic.inbyjus.com

The reaction with a highly reactive acyl chloride (e.g., acetyl chloride or benzoyl chloride) is often rapid and may be carried out in the presence of a non-nucleophilic base like pyridine (B92270). The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. ncert.nic.in Acylation with acid anhydrides is also a common and efficient method. More recently, greener methods have been developed, such as using esters as the acyl source with catalytic amounts of acetic acid, which can be effective for a variety of amines. rsc.orgorientjchem.org The resulting products are N-acyl-N-methyl-2-iodo-4-methoxyanilines.

Table 2: Common Acylation Reactions for Secondary Amines

Acylating Agent Catalyst/Conditions Byproduct
Acid Chloride (R-COCl) Pyridine or other base HCl
Acid Anhydride (B1165640) ((R-CO)₂O) Often catalyst-free, or mild acid/base Carboxylic Acid
Ester (R-COOR') Acetic Acid, heat Alcohol (R'OH)

Synthesis of Polymeric Derivatives (e.g., Poly(o-methoxyaniline) systems)

The structure of Benzenamine, 2-iodo-4-methoxy-N-methyl- suggests its potential as a monomer for the synthesis of conducting polymers. Polyaniline and its derivatives are a well-studied class of conducting polymers, and N-alkylation is a known strategy to improve their solubility and processability. researchgate.netresearchgate.net The polymerization of N-methylaniline has been achieved through both chemical and electrochemical methods to produce poly(N-methylaniline) (PNMA). tandfonline.comcapes.gov.brresearchgate.net

Chemical oxidative polymerization can be carried out in an acidic medium using an oxidant like sodium dichromate or ammonium persulfate. researchgate.nettandfonline.comresearchgate.net Electropolymerization offers a high degree of control over film thickness and morphology and can be performed on conductive substrates like glassy carbon or tin oxide electrodes. researchgate.netcapes.gov.br The polymerization of Benzenamine, 2-iodo-4-methoxy-N-methyl- would likely result in a polymer structurally related to poly(N-methyl-o-methoxyaniline). The presence of the methoxy (B1213986) group would further influence the electronic properties and solubility of the resulting polymer. The iodine atom might be retained in the polymer chain or could potentially be eliminated under certain polymerization conditions. Composites of PNMA with materials like magnetic ferrite (B1171679) particles have also been explored, suggesting further functionalization possibilities. acs.org

Radiopharmaceutical Precursors and Imaging Agent Development

Aryl iodides are critical precursors in the synthesis of radiopharmaceuticals for diagnostic imaging (SPECT, PET) and therapy. nih.goviaea.org The carbon-iodine bond can be readily converted to a carbon-radioiodine bond. Given its structure, Benzenamine, 2-iodo-4-methoxy-N-methyl- is a promising candidate for development as a radiopharmaceutical precursor. The stable iodine atom can be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, or ¹²⁵I.

The primary concern for radioiodinated pharmaceuticals is their in vivo stability, as deiodination can lead to the accumulation of radioactivity in non-target tissues like the thyroid and stomach, reducing imaging quality. nih.gov The development of stable radioiodinated agents is therefore a key area of research.

Synthesis of Radiolabeled Analogues (e.g., with ¹²⁵I)

The synthesis of ¹²⁵I-labeled Benzenamine, 2-iodo-4-methoxy-N-methyl- would typically involve an isotopic exchange reaction or a nucleophilic substitution reaction starting from a suitable precursor.

Halogen Exchange: This method involves reacting the non-radioactive iodo-compound with a source of radioactive iodide, such as Na¹²⁵I. Copper-assisted halogen exchange reactions can facilitate this process, often requiring elevated temperatures. nih.gov

Electrophilic Substitution: Starting from a precursor without the iodine atom (e.g., Benzenamine, 4-methoxy-N-methyl- ), direct electrophilic radioiodination can be achieved. This requires converting the radioiodide into an electrophilic species (like I⁺) using an oxidizing agent. nih.gov

From Organometallic Precursors: A highly efficient method is iododemetallation, starting from an organotin (e.g., tributylstannyl) or boronic acid precursor in place of the iodine. These precursors react rapidly and cleanly with electrophilic radioiodine sources. nih.gov

For example, the synthesis of a tracer for Poly (ADP-ribose) polymerase (PARP) involved a copper-catalyzed radioiodo-dediazoniation, demonstrating a sophisticated method for introducing radioiodine. nih.gov The resulting radiolabeled Benzenamine, 2-iodo-4-methoxy-N-methyl-[¹²⁵I] could then be evaluated for its potential as an imaging agent for specific biological targets.

Structure-Affinity Relationship Studies of Derivatives

The structure-affinity relationship (SAR) of derivatives of Benzenamine, 2-iodo-4-methoxy-N-methyl- is primarily understood through the extensive research conducted on its close structural analogues, the 2,5-dimethoxyphenethylamines (commonly known as the 2C series) and the 2,5-dimethoxyamphetamines (the DOX series). These compounds share the core phenethylamine (B48288) framework, and their interactions with various receptors, particularly serotonin (B10506) (5-HT) receptors, have been systematically studied. The key determinants of affinity and selectivity for these molecules are the substitution pattern on the phenyl ring and modifications to the ethylamine (B1201723) side chain.

The primary molecular target for this class of compounds is the serotonin 5-HT₂ receptor family, with the 5-HT₂ₐ receptor being of particular importance. nih.govnih.gov The affinity for these receptors is modulated by several structural features:

The Phenethylamine Backbone : The ethylamine side chain is a crucial component for receptor interaction.

Ring Substitutions : The nature and position of substituents on the benzene ring dramatically influence receptor affinity and functional activity. The 2,5-dimethoxy substitution pattern is a common feature in many potent 5-HT₂ₐ receptor agonists. nih.gov

The 4-Position Substituent : The substituent at the 4-position of the phenyl ring is a major determinant of potency. Generally, the introduction of a small, lipophilic group at this position, such as a halogen (iodine, bromine, chlorine) or a small alkyl group, enhances potency at 5-HT₂ receptors compared to the unsubstituted parent compound, 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA). nih.govresearchgate.net For instance, the presence of a 4-iodo substituent, as seen in 2,5-dimethoxy-4-iodoamphetamine (DOI) and 2,5-dimethoxy-4-iodophenethylamine (2C-I), results in a significant increase in potency. researchgate.netwikipedia.org

α-Methylation : The presence of a methyl group at the alpha position of the ethylamine side chain (transforming a phenethylamine into an amphetamine) has a variable effect. While it can influence pharmacokinetic properties, it has been observed to have a minor influence on affinity for the 5-HT₂ₐ and 5-HT₂C receptors. nih.gov However, introduction of the α-methyl group appears to decrease affinity for the 5-HT₁ₐ receptor. nih.gov

N-Alkylation : Modification of the terminal amine has a significant impact on receptor affinity. Sequential N-methylation of 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B) has been reported to cause a 10-fold reduction in affinity at the 5-HT₂ₐ receptor. nih.govacs.org This suggests that the N-methyl group on "Benzenamine, 2-iodo-4-methoxy-N-methyl-" likely reduces its affinity for this receptor compared to its primary amine counterpart. In contrast, larger N-substituents, such as an N-benzyl group, can dramatically increase affinity. psilosybiini.infonih.gov

The following tables present binding affinity (Kᵢ) and functional activity (EC₅₀) data for a series of 2,5-dimethoxy-substituted phenethylamines and amphetamines, which serve as structural analogues to Benzenamine, 2-iodo-4-methoxy-N-methyl-. This data illustrates the chemical principles outlined above.

Table 1: Serotonin Receptor Binding Affinities (Kᵢ, nM) of Selected Phenethylamine Analogues

This table shows the binding affinities of various 2,5-dimethoxyphenethylamine (2C-X) derivatives and their N-benzyl (NBOMe) analogues at human serotonin receptors. Lower Kᵢ values indicate higher binding affinity.

Compound5-HT₂ₐ Kᵢ (nM)5-HT₂C Kᵢ (nM)5-HT₁ₐ Kᵢ (nM)
2C-H120020001800
25H-NBOMe13321112
2C-I481334000
25I-NBOMe0.442.01560
2C-B601884800
25B-NBOMe1.02.4>10000
2C-C521253200
25C-NBOMe0.522.41530

Data sourced from Rickli et al. (2015). psilosybiini.info

Table 2: Receptor Binding and Functional Activity of 4-Alkoxy-Substituted Analogues

This table presents binding affinity (Kᵢ) and functional agonist potency (EC₅₀) for a series of 4-alkoxy-2,5-dimethoxyphenethylamines (2C-O series) and their corresponding amphetamines (3C-O series) at the 5-HT₂ₐ receptor.

CompoundStructure Type4-Position Substituent5-HT₂ₐ Kᵢ (nM)5-HT₂ₐ EC₅₀ (nM)
TMA-2AmphetamineMethoxy44001200
2C-O-2PhenethylamineEthoxy816
2C-O-3Phenethylaminen-Propoxy1424
MALMAmphetamineAllyloxy980160
MMALMAmphetamineMethallyloxy61110
MFEMAmphetamine2-Fluoroethoxy13001700

Data sourced from Luethi et al. (2019). nih.gov

Analytical Methodologies for Research Purity and Identity

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating Benzenamine, 2-iodo-4-methoxy-N-methyl- from potential impurities, such as starting materials, by-products, or degradation products. These techniques are adept at both qualitative assessment and quantitative measurement.

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative monitoring of reactions and for assessing the purity of fractions during purification. For substituted anilines, silica (B1680970) gel plates are commonly used as the stationary phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase.

The choice of the mobile phase (eluent) is critical and is determined by the polarity of the compound. A solvent system's polarity is adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7 for the main component. The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. For aniline (B41778) derivatives, non-polar solvents like hexane (B92381) mixed with a more polar solvent like ethyl acetate (B1210297) are common. scribd.comresearchgate.net The visualization of spots on the TLC plate can be achieved under UV light (typically at 254 nm) or by using staining agents. researchgate.net The presence of multiple spots indicates the presence of impurities. The relative lipophilicity of aniline derivatives can also be assessed using reversed-phase TLC (RP-TLC), where a non-polar stationary phase is used with a polar mobile phase. nih.gov

Table 1: Example TLC Systems for Analysis of Substituted Anilines

Stationary Phase Mobile Phase (Solvent System) Visualization Expected Observation for Benzenamine, 2-iodo-4-methoxy-N-methyl-
Silica Gel 60 F254 Hexane:Ethyl Acetate (e.g., 4:1 v/v) UV light (254 nm) A single, well-defined spot with an Rf value influenced by the system's polarity.
Silica Gel 60 F254 Dichloromethane UV light (254 nm) Rf value will differ from the hexane/ethyl acetate system, providing complementary information.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for separating and quantifying volatile and thermally stable compounds like Benzenamine, 2-iodo-4-methoxy-N-methyl-. rsc.orgsincerechemical.com In GC, the sample is vaporized and swept by a carrier gas (e.g., helium) through a capillary column containing the stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

For aniline derivatives, a non-polar or medium-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is often suitable. sincerechemical.comchem-agilent.com A temperature program is typically employed, starting at a lower temperature and gradually increasing to elute compounds with different boiling points. mpg.de When coupled with a mass spectrometer (GC-MS), this method provides not only retention time data for quantification but also mass spectra, which offer structural information for definitive identification of the main compound and any impurities. rsc.orgmdpi.com The selected ion monitoring (SIM) mode in GC-MS can be used for high-sensitivity trace analysis of specific impurities. researchgate.net

Table 2: Typical GC-MS Parameters for Analysis of Substituted Anilines

Parameter Typical Condition Purpose
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) Provides good separation for a wide range of semi-volatile compounds. sincerechemical.comchem-agilent.com
Carrier Gas Helium Inert gas to carry the sample through the column. mpg.de
Inlet Temperature 250 °C Ensures rapid vaporization of the sample. mpg.de
Oven Program 50 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 10 min) Separates compounds based on boiling point and column interaction. mpg.de
Detector Mass Spectrometer (MS) Provides both quantification (Total Ion Chromatogram) and identification (Mass Spectrum). rsc.orgmdpi.com

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible mass spectra. sincerechemical.com |

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the purity assessment and quantification of non-volatile or thermally labile compounds. For N-methylaniline derivatives, reversed-phase HPLC (RP-HPLC) is the most common mode. sielc.comnih.gov In this setup, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) and a polar mobile phase.

A typical mobile phase consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net A gradient elution, where the proportion of the organic modifier is increased over time, is often used to separate compounds with a wide range of polarities. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. nih.gov The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for accurate quantification. nih.govresearchgate.net

Table 3: Example RP-HPLC Conditions for Analysis of N-Methylaniline Derivatives

Parameter Typical Condition Purpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) Standard reversed-phase column for separating non-polar to moderately polar compounds. nih.govresearchgate.net
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid Formic acid improves peak shape and is MS-compatible. sielc.com
Gradient 30% B to 95% B over 15 minutes Separates the analyte from more polar and less polar impurities.
Flow Rate 1.0 mL/min A standard flow rate for analytical columns of this dimension. researchgate.net
Column Temperature 30 °C Maintains consistent retention times. nih.gov

| Detector | UV Diode Array Detector (DAD) at ~260 nm | Allows for quantification and spectral purity checks across the peak. |

Spectroscopic Purity Assessment

Spectroscopic methods are used to confirm the identity and structure of Benzenamine, 2-iodo-4-methoxy-N-methyl- and to provide an orthogonal assessment of its purity.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the purity (mass fraction) of organic compounds without the need for a specific reference standard of the analyte itself. bipm.orgnih.gov The technique relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

In a typical ¹H qNMR experiment, a precisely weighed amount of the analyte is mixed with a precisely weighed amount of a stable, high-purity internal standard (with a known structure and purity) in a suitable deuterated solvent. acs.org The purity of the analyte is then calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard. nih.govresearchgate.net This method is non-destructive and provides structural information simultaneously, making it highly valuable for characterizing research compounds. nih.gov

Table 4: Theoretical ¹H NMR Data for Benzenamine, 2-iodo-4-methoxy-N-methyl-

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.2 d 1H Ar-H (ortho to -OCH₃)
~ 6.8 d 1H Ar-H (ortho to -I)
~ 6.5 dd 1H Ar-H (meta to -I and -OCH₃)
~ 4.5 br s 1H N-H
~ 3.7 s 3H -OCH

Note: Predicted chemical shifts (in CDCl₃) can vary. Broad singlet (br s) for N-H is typical. The N-CH₃ signal may appear as a doublet due to coupling with the N-H proton.

UV-Visible (UV-Vis) spectrophotometry measures the absorption of ultraviolet and visible light by a compound dissolved in a transparent solvent. For aromatic compounds like Benzenamine, 2-iodo-4-methoxy-N-methyl-, the technique is useful for quantitative analysis and for providing characteristic information about the electronic structure. The UV-Vis spectrum shows one or more absorption bands, with the wavelength of maximum absorbance (λmax) being a key feature.

The λmax for substituted anilines is influenced by the nature and position of the substituents on the aromatic ring. researchgate.net Electron-donating groups like methoxy (B1213986) (-OCH₃) and amino (-NHCH₃) tend to cause a bathochromic (red) shift to longer wavelengths. researchgate.net The analysis is typically performed by dissolving a known concentration of the sample in a UV-transparent solvent, such as methanol or ethanol, and measuring its absorbance. While not highly specific for identity on its own, it is an excellent quantitative tool when a standard is available and can be used in conjunction with HPLC for detection.

Table 5: Expected UV-Vis Absorption Data for Substituted Anilines

Compound Substituents Solvent Expected λmax (nm) Rationale
Aniline None Ethanol ~230, 280 Basic chromophore of the benzene (B151609) ring and amino group.
p-Anisidine (B42471) (4-Methoxyaniline) 4-OCH₃ Ethanol ~235, 299 The electron-donating -OCH₃ group causes a red shift. nih.gov
m-Anisidine (3-Methoxyaniline) 3-OCH₃ Cyclohexanol ~285 Positional isomerism affects the extent of conjugation and λmax. nih.gov

| Benzenamine, 2-iodo-4-methoxy-N-methyl- | 2-I, 4-OCH₃, N-CH₃ | Methanol/Ethanol | ~260-310 | Combined electronic effects of iodo, methoxy, and N-methylamino groups will determine the final λmax. researchgate.net |

Q & A

Q. Methodological Answer :

  • IR Spectroscopy : Identify functional groups (e.g., C-I stretch at ~500 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
  • NMR :
    • 1H NMR^{1}\text{H NMR}: Methoxy protons resonate at δ 3.7–3.9 ppm; N-methyl at δ 2.8–3.1 ppm.
    • 13C NMR^{13}\text{C NMR}: Iodo-substituted carbon appears at δ 90–100 ppm (vs. δ 140–160 ppm for non-halogenated analogs) .
  • Mass Spectrometry : Use EI-MS to confirm molecular ion [M⁺] and isotopic pattern (iodine has a distinct 127I/129I^{127}\text{I}/^{129}\text{I} ratio) .

Advanced: How can thermal stability and decomposition pathways of this compound be analyzed for material science applications?

Q. Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition onset (expected >200°C for methoxy/iodo-substituted aromatics) .
  • Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting points) and exothermic decomposition peaks.
  • Gas Chromatography-MS : Analyze volatile decomposition byproducts (e.g., methylamine, iodobenzene derivatives) .

Advanced: What computational approaches are suitable for modeling the electronic structure of 2-iodo-4-methoxy-N-methylbenzenamine?

Q. Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and compute:
    • HOMO-LUMO gaps (iodine lowers LUMO energy, enhancing electrophilicity).
    • Electrostatic potential maps to predict regioselectivity in reactions .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. chloroform) to assess solubility trends .

Advanced: How can researchers evaluate the compound’s potential bioactivity or toxicity?

Q. Methodological Answer :

  • In Vitro Assays :
    • CYP450 Inhibition : Test liver microsomes for metabolic interactions.
    • Ames Test : Assess mutagenicity using Salmonella typhimurium strains (TA98/TA100) .
  • In Silico Prediction : Use tools like ProTox-II to estimate LD₅₀ and hepatotoxicity based on structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, 2-iodo-4-methoxy-N-methyl-
Reactant of Route 2
Reactant of Route 2
Benzenamine, 2-iodo-4-methoxy-N-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.